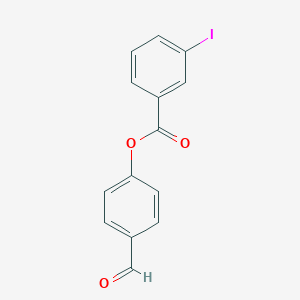

4-Formylphenyl 3-iodobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9IO3 |

|---|---|

Molecular Weight |

352.12g/mol |

IUPAC Name |

(4-formylphenyl) 3-iodobenzoate |

InChI |

InChI=1S/C14H9IO3/c15-12-3-1-2-11(8-12)14(17)18-13-6-4-10(9-16)5-7-13/h1-9H |

InChI Key |

KXKJJQZEXGUNNV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)I)C(=O)OC2=CC=C(C=C2)C=O |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)OC2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Formylphenyl 3 Iodobenzoate

Reactivity of the Aryl Iodide Moiety

The aryl iodide portion of the molecule is characterized by the carbon-iodine (C-I) bond on one of the phenyl rings. This part of the molecule is a key site for reactions that form new carbon-carbon or carbon-heteroatom bonds.

Aryl halides, including aryl iodides, are generally resistant to classical nucleophilic substitution reactions (SN1 or SN2) compared to alkyl halides. libretexts.orglibretexts.org This reduced reactivity is due to the increased strength of the sp² carbon-halogen bond, which has partial double bond character from resonance, and steric hindrance that prevents the backside attack required for an SN2 mechanism. libretexts.orgdoubtnut.com

However, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. The reactivity of aryl halides in these reactions is significantly enhanced by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the halogen. libretexts.org In 4-Formylphenyl 3-iodobenzoate (B1234465), the ester linkage contributes to the electron-withdrawing nature of the system, which can activate the ring system towards nucleophilic attack. The iodine atom itself is an effective leaving group in these reactions because the iodide ion is a weak base. fiveable.me

The accepted mechanism for SNAr is a two-step addition-elimination process. First, a nucleophile attacks the carbon atom bearing the iodine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the iodide ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org Strongly basic nucleophiles can also promote substitution on unactivated aryl halides through an alternative elimination-addition (benzyne) mechanism. libretexts.org

The aryl iodide moiety is an excellent substrate for a wide variety of transition-metal-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental for the formation of C-C and C-X (where X is a heteroatom like N, O, or S) bonds. diva-portal.orgcsic.es The C-I bond is the most reactive of the carbon-halogen bonds in these catalytic cycles. Palladium-based catalysts are most commonly employed, although other metals like nickel, copper, and cobalt are also effective. mdpi.comresearchgate.net

C-H Arylation: Direct C-H arylation is a powerful tool that forms a C-C bond by coupling the aryl iodide with an unactivated C-H bond of another molecule, avoiding the need for pre-functionalized organometallic reagents. ucl.ac.ukscholaris.ca Palladium catalysis is frequently used for these transformations. acs.org

C-X Bond Formation: Cross-coupling reactions are also used to form bonds between the aryl carbon and various heteroatoms. Notable examples include the Buchwald-Hartwig amination for C-N bond formation and related processes for synthesizing aryl ethers (C-O) and aryl sulfides (C-S). mdpi.com These methods allow for the introduction of diverse functional groups onto the aromatic ring. csic.esntu.edu.sg

The following table summarizes various metal-catalyzed transformations applicable to the aryl iodide moiety.

| Reaction Type | Catalyst/Reagents | Bond Formed | Description |

| Suzuki-Miyaura Coupling | Pd catalyst, Base, Organoboron reagent | C-C | Couples the aryl iodide with a boronic acid or ester. mdpi.com |

| Heck-Mizoroki Reaction | Pd catalyst, Base, Alkene | C-C | Forms a new C-C bond by coupling the aryl iodide with an alkene. mdpi.com |

| Sonogashira Coupling | Pd/Cu catalyst, Base, Terminal Alkyne | C-C | Couples the aryl iodide with a terminal alkyne. mdpi.com |

| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | C-N | Forms a C-N bond between the aryl iodide and an amine. mdpi.com |

| Cyanation | Pd or Cu catalyst, Cyanide source (e.g., KCN, Zn(CN)₂) | C-CN | Introduces a nitrile group by replacing the iodine atom. acs.org |

| Direct C-H Arylation | Pd catalyst, Ligand, Base | C-C | Couples the aryl iodide directly with a C-H bond of another aromatic or heteroaromatic compound. ucl.ac.ukscholaris.ca |

Nucleophilic Substitution Reactions

Reactivity of the Aldehyde (Formyl) Group

The aldehyde group (-CHO) is a versatile functional group characterized by an electrophilic carbonyl carbon and weakly acidic alpha-protons (though absent in this specific aromatic aldehyde). It readily participates in nucleophilic addition and related reactions.

The formyl group of 4-Formylphenyl 3-iodobenzoate can act as an electrophile in carbonyl condensation reactions. vanderbilt.edu A prominent example is the Aldol (B89426) condensation. In a "crossed" or "mixed" Aldol reaction, the aldehyde reacts with an enolate ion generated from a different carbonyl compound (one with alpha-hydrogens, such as a ketone or another aldehyde). libretexts.orgiitk.ac.in

The reaction is typically base-catalyzed, where the base deprotonates the alpha-carbon of the second carbonyl compound to form a nucleophilic enolate. iitk.ac.inlibretexts.org This enolate then attacks the electrophilic carbonyl carbon of this compound. libretexts.org The initial product is a β-hydroxy carbonyl compound, which may subsequently dehydrate, especially under acidic or basic conditions at elevated temperatures, to yield an α,β-unsaturated carbonyl compound. libretexts.org

The aldehyde functional group is readily converted into an amine through a process called reductive amination. wikipedia.org This reaction is a cornerstone of amine synthesis. organic-chemistry.org The process begins with the reaction between the aldehyde and a primary or secondary amine under weakly acidic conditions to form a carbinolamine intermediate. libretexts.org This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). wikipedia.orglibretexts.org

The formation of the imine is a reversible equilibrium. operachem.com To drive the reaction forward, water is often removed from the reaction mixture. operachem.com In the second step of reductive amination, the imine or iminium ion is reduced to the corresponding amine. wikipedia.org Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) are often used because they are selective for the protonated imine over the starting aldehyde, allowing the entire process to be performed in a single pot. wikipedia.orgorganicchemistrytutor.com

Carbonyl-alkyne metathesis is an atom-economical reaction that forms α,β-unsaturated carbonyl compounds from the reaction of a carbonyl group and an alkyne. chemrxiv.orgmdpi.com The aldehyde group of this compound can serve as the carbonyl component in this transformation. The reaction formally involves a [2+2] cycloaddition between the carbonyl and the alkyne to generate a highly strained oxetene intermediate, which then undergoes an electrocyclic ring-opening to yield the final product. chemrxiv.org

This reaction can be catalyzed by a variety of Lewis acids, which activate the carbonyl group towards attack by the alkyne. mdpi.com Notably, molecular iodine has been shown to be a highly efficient, metal-free catalyst for this transformation, functioning at very low concentrations. chemrxiv.orgchemrxiv.org

The table below lists catalysts known to promote carbonyl-alkyne metathesis.

| Catalyst Type | Examples | Key Features |

| Metal-Free Lewis Acids | I₂, BF₃·OEt₂ | Inexpensive, operationally simple. Iodine is highly efficient at low loadings. chemrxiv.orgmdpi.com |

| Metal-Based Lewis Acids | Au(I) complexes, Sc(OTf)₃, FeCl₃, AgSbF₆ | Can offer high chemo- and regioselectivity. mdpi.comresearchgate.net |

| Superelectrophiles | Trityl or Tropylium salts | Highly active Lewis acidic species. umich.edu |

Reductive Amination and Imine Formation

Reactivity of the Ester Linkage

The ester group in this compound is a key functional handle, susceptible to nucleophilic attack at the carbonyl carbon. Its reactivity is influenced by the electronic properties of both the acyl and aryl portions of the molecule.

Hydrolysis and Transesterification Pathways

Hydrolysis:

The cleavage of the ester bond in this compound to yield 3-iodobenzoic acid and 4-hydroxybenzaldehyde (B117250) (4-formylphenol) is a classic example of ester hydrolysis. This transformation can be catalyzed by either acid or base.

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of 4-hydroxybenzaldehyde, leads to the formation of 3-iodobenzoic acid.

Basic hydrolysis, often referred to as saponification, involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses to release the 4-formylphenoxide anion and 3-iodobenzoic acid. The phenoxide is subsequently protonated upon workup to give 4-hydroxybenzaldehyde. The general mechanism for base-catalyzed ester hydrolysis (BAC2) is a well-established pathway. researchgate.net

Non-hydrolytic methods for cleaving esters also exist. For instance, systems like aluminum powder and iodine in anhydrous acetonitrile (B52724) have been shown to deprotect carboxylic esters. sci-hub.se While not specific to this compound, such methods could potentially be applied for the selective cleavage of the ester bond under non-aqueous conditions. sci-hub.se

Transesterification:

Transesterification involves the conversion of one ester into another by reaction with an alcohol. For this compound, this would entail reacting it with an alcohol (R-OH) in the presence of a suitable catalyst to form a new ester of 3-iodobenzoic acid and release 4-hydroxybenzaldehyde.

Research on the transesterification of (hetero)aryl esters with phenols using earth-abundant metal catalysts like potassium carbonate (K2CO3) has demonstrated the feasibility of such reactions. rsc.org In a model system, the transesterification of pyridin-2-yl 2-methylbenzoate (B1238997) with phenol (B47542) was achieved at 60°C. rsc.org This suggests that a similar K2CO3-catalyzed pathway could be viable for the transesterification of this compound with various alcohols. The general procedure for such a reaction would involve heating the ester and the alcohol with a catalytic amount of base in a suitable solvent. google.com

The following table summarizes potential hydrolysis and transesterification reactions of this compound based on established chemical principles.

| Reaction Type | Reagents and Conditions | Products |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 3-Iodobenzoic acid, 4-Hydroxybenzaldehyde |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH, H₂O, heat; 2. H₃O⁺ workup | 3-Iodobenzoic acid, 4-Hydroxybenzaldehyde |

| Transesterification | R-OH, Acid or Base catalyst, heat | 3-Iodobenzoyl ester of R-OH, 4-Hydroxybenzaldehyde |

Multi-functional Group Interactions and Chemoselectivity Studies

The presence of three distinct functional groups—ester, aldehyde, and aryl iodide—within this compound makes chemoselectivity a critical consideration in its synthetic transformations. The ability to selectively react one functional group while leaving the others intact is a cornerstone of modern organic synthesis.

The aldehyde group is susceptible to a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic additions and condensation reactions. The aryl iodide moiety is a versatile precursor for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. semanticscholar.orgacs.org

A key challenge and area of investigation is the development of reaction conditions that allow for the selective transformation of either the aldehyde or the aryl iodide without affecting the ester linkage, and vice-versa. For example, palladium-catalyzed cross-coupling reactions are typically performed under conditions that are compatible with ester functionalities. Research has shown successful palladium-catalyzed C(sp3)-H arylation using aryl iodides in the presence of formyl groups, indicating a high degree of chemoselectivity is achievable. tdl.org

Similarly, selective reactions at the aldehyde group, such as protection via acetal (B89532) formation, can be carried out while preserving the ester and aryl iodide functionalities. For instance, the protection of a formyl group with ethylene (B1197577) glycol is a common strategy employed in multi-step syntheses. nii.ac.jpclockss.org

The following table outlines potential chemoselective reactions for each functional group of this compound.

| Functional Group | Reaction Type | Potential Reagents and Conditions | Expected Product (Major) |

| Aldehyde | Acetal Protection | Ethylene glycol, p-TsOH, Toluene, Dean-Stark | 4-(1,3-dioxolan-2-yl)phenyl 3-iodobenzoate |

| Aldehyde | Reduction | NaBH₄, EtOH | 4-(hydroxymethyl)phenyl 3-iodobenzoate |

| Aldehyde | Wittig Reaction | Ph₃P=CHR, THF | 4-(alkenyl)phenyl 3-iodobenzoate |

| Aryl Iodide | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) | 4-Formylphenyl 3-arylbenzoate |

| Aryl Iodide | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base (e.g., Et₃N), Solvent (e.g., THF) | 4-Formylphenyl 3-(alkynyl)benzoate |

| Ester | Hydrolysis | LiOH, THF/H₂O | 3-Iodobenzoic acid and 4-hydroxybenzaldehyde |

The development of catalytic systems that exhibit high chemoselectivity is an active area of research. For instance, photocatalytic methods are emerging as powerful tools for selective transformations. rsc.org While direct studies on this compound are not prevalent, the principles derived from similar multi-functionalized aromatic compounds provide a strong foundation for predicting and exploring its rich and selective chemistry.

Derivatization and Molecular Diversification of 4 Formylphenyl 3 Iodobenzoate

Strategies for Post-Synthetic Modification of the Iodide Position

The aryl iodide moiety of 4-Formylphenyl 3-iodobenzoate (B1234465) is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. These methods are foundational for modifying the benzoate (B1203000) scaffold.

Sonogashira Coupling: The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org Catalyzed by palladium and a copper co-catalyst, this reaction proceeds under mild conditions, tolerating a wide range of functional groups, including the aldehyde present in 4-Formylphenyl 3-iodobenzoate. wikipedia.orgrsc.org This transformation is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.orgrsc.org The reactivity of the halide is crucial, with aryl iodides being significantly more reactive than the corresponding bromides or chlorides, allowing for selective couplings. wikipedia.org This reaction can be used to link the this compound core to various alkyne-containing molecules, creating extended π-conjugated systems. washington.edu

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, involving the reaction of an organoboron species (typically a boronic acid or ester) with an organohalide. fishersci.co.ukmdpi.com This palladium-catalyzed reaction is celebrated for its mild conditions, low toxicity of reagents, and broad functional group tolerance. fishersci.co.uk For this compound, the Suzuki reaction enables the introduction of a diverse range of aryl, heteroaryl, or vinyl substituents at the iodide position. fishersci.co.uk The high reactivity of the C-I bond ensures efficient coupling, even with complex boronic acids, making it a preferred method for constructing biaryl structures, which are key motifs in many advanced materials and pharmaceutical agents. mdpi.comrsc.org

| Reaction Type | Coupling Partner | Catalyst System | Resulting Structure |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu Co-catalyst, Base | 4-Formylphenyl 3-(alkynyl)benzoate |

| Suzuki-Miyaura Coupling | Boronic Acid (R-B(OH)₂) | Pd Catalyst, Base | 4-Formylphenyl 3-(aryl/vinyl)benzoate |

Functional Group Interconversions at the Formyl Group

The formyl (aldehyde) group on the phenyl ring provides a second, chemically distinct handle for molecular diversification. A variety of classical and modern organic reactions can be employed to transform the aldehyde into other valuable functional groups. solubilityofthings.com

Reductive Amination: Reductive amination is a powerful method for converting aldehydes into amines. wikipedia.org The reaction proceeds by the initial formation of an imine intermediate through the condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. wikipedia.orgorganicchemistrytutor.com Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120), which are mild enough not to reduce the initial aldehyde. wikipedia.orgorganicchemistrytutor.com This strategy allows for the introduction of diverse amine functionalities onto the 4-formylphenyl scaffold, which is a key step in the synthesis of many biologically active molecules. nih.gov

Wittig Reaction: The Wittig reaction is a premier method for converting aldehydes and ketones into alkenes. libretexts.orgwikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated from a phosphonium (B103445) salt and a strong base. commonorganicchemistry.comnrochemistry.com This reaction is highly versatile and creates a new carbon-carbon double bond at the position of the original carbonyl. umass.edu By selecting different Wittig reagents, a wide variety of substituted alkenes can be synthesized from this compound. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides often favor the formation of (Z)-alkenes. wikipedia.orgnrochemistry.com

| Reaction Type | Reagent(s) | Functional Group Formed | Product Class |

|---|---|---|---|

| Reductive Amination | R¹R²NH, NaBH₃CN | -CH₂-NR¹R² | Substituted Benzylamine |

| Wittig Reaction | Ph₃P=CHR | -CH=CHR | Stilbene Analogue |

| Oxidation | KMnO₄ or CrO₃ | -COOH | Carboxylic Acid |

| Reduction | NaBH₄ or LiAlH₄ | -CH₂OH | Benzyl Alcohol |

Development of Advanced Analogues with Modified Phenyl/Benzoate Scaffolds

The true synthetic power of this compound is realized when its derivatization is used to create advanced analogues with substantially modified aromatic frameworks. By strategically employing the reactions described above, chemists can systematically alter the electronic and steric properties of the core structure.

Modification of the benzoate scaffold is readily achieved via cross-coupling reactions at the iodide position. For instance, Suzuki coupling with various arylboronic acids can introduce electron-donating or electron-withdrawing groups, or even extend the conjugation of the system by adding further aromatic rings. fishersci.co.uk Similarly, Sonogashira coupling can be used to install rigid, linear alkyne linkers, which are valuable in the construction of molecular wires and other functional organic materials. rsc.orgwashington.edu

Beyond simple substitution, the formyl group can act as an anchor point for building more complex structures. For example, after conversion to an amine via reductive amination, further reactions such as amide bond formation can attach peptidic or other complex side chains. solubilityofthings.com Alternatively, the aldehyde can participate in condensation reactions to build new heterocyclic rings fused to the phenyl scaffold.

Synthesis of Polyfunctionalized Compounds

The orthogonal reactivity of the iodide and formyl groups makes this compound an ideal starting material for the synthesis of polyfunctionalized compounds, where multiple, distinct chemical handles are installed in a controlled manner. This is particularly relevant in materials science.

A prominent example is the use of related formyl-functionalized building blocks in the synthesis of Covalent Organic Frameworks (COFs). chemrxiv.orgrsc.org COFs are porous, crystalline polymers constructed from organic monomers linked by strong covalent bonds. Aldehyde-functionalized molecules are common precursors, undergoing condensation reactions with amine-containing linkers to form highly ordered, porous structures. For instance, a molecule like 1,3,6,8-tetrakis(4-formylphenyl)pyrene can be condensed with amine linkers to create robust frameworks. chemrxiv.orgrsc.org By analogy, derivatives of this compound, where the iodide has been replaced by a larger core structure via cross-coupling, can serve as tailored monomers for synthesizing functional COFs with designed pore environments and electronic properties.

The synthesis of such polyfunctionalized materials often involves a multi-step sequence. First, the iodide position is modified using a cross-coupling reaction to install a core structural unit. In a subsequent step, the formyl groups of several such modified monomers are used in a polymerization reaction to build the final, extended material. This stepwise approach allows for precise control over the final structure and properties of the resulting polyfunctionalized compound.

Theoretical and Computational Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of aromatic molecules. For 4-Formylphenyl 3-iodobenzoate (B1234465), these investigations would focus on how the arrangement of its constituent parts—the two phenyl rings, the ester linkage, the formyl group, and the iodine atom—governs its electronic properties.

The molecule consists of two aromatic rings linked by an ester group. One ring is substituted with a formyl group (-CHO) and the other with an iodine atom (-I). Both the formyl group and the iodine atom are electron-withdrawing, influencing the electron density distribution across the molecule. DFT calculations can map the electrostatic potential (ESP), highlighting regions of positive and negative charge. The oxygen atoms of the formyl and ester groups would be regions of high electron density (negative potential), while the hydrogen of the formyl group and the areas around the carbon and iodine atoms would be more electron-deficient (positive potential).

Natural Bond Orbital (NBO) analysis is another quantum chemical technique used to understand charge transfer and conjugative interactions within a molecule. conicet.gov.ar For 4-Formylphenyl 3-iodobenzoate, NBO analysis could quantify the delocalization of π-electrons within each benzene (B151609) ring and the electronic interactions between the rings through the ester bridge. Such calculations can provide insights into the stability derived from these electronic interactions. conicet.gov.ar Electronic structure calculations also determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. In related systems, the HOMO-LUMO gap has been used to predict electronic and nonlinear optical properties. researchgate.net

Table 1: Illustrative Computed Properties for a Structurally Similar Compound (4-Formylphenyl 3-nitrobenzoate) This table presents data for a related compound to illustrate the types of information generated through quantum chemical calculations.

| Property | Value |

| Molecular Formula | C₁₄H₉NO₅ |

| Molecular Weight | 271.22 g/mol |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| Exact Mass | 271.04807239 Da |

| Topological Polar Surface Area | 89.2 Ų |

| Data sourced from PubChem CID 2132333 for 4-Formylphenyl 3-nitrobenzoate, a compound structurally analogous to this compound. nih.gov |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key asset in mapping the intricate pathways of chemical reactions. For a molecule like this compound, which possesses reactive sites such as the carbon-iodine bond and the formyl group, these models can predict reaction outcomes and explain mechanistic details. For instance, the carbon-iodine bond is a common site for cross-coupling reactions.

Computational studies on similar reactions, such as the Ullmann coupling, have explored various proposed mechanisms. surrey.ac.uk These mechanisms can involve different oxidation states of a metal catalyst (e.g., copper) and intermediates like organometallic species or radical species. surrey.ac.ukuchicago.edu By calculating the energies of potential intermediates and transition states for a reaction involving this compound, chemists can determine the most likely reaction pathway.

Visible-light photocatalysis is another area where computational modeling provides crucial insights. fu-berlin.de Theoretical models can explain how a photocatalyst, upon absorbing light, initiates a reaction through energy transfer or electron transfer. fu-berlin.de If this compound were used in a photocatalytic C-O or C-S cross-coupling reaction, computational modeling could help identify whether the reaction proceeds via radical intermediates and elucidate the role of the solvent and other additives. uchicago.edu These models can calculate activation energies and reaction profiles, helping to optimize reaction conditions for desired products. dur.ac.uk

Aromaticity and Resonance Stabilization Analyses of Related Architectures

Aromaticity is a fundamental concept describing the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing a specific number of delocalized π-electrons. saskoer.cabyjus.com This stability, known as aromatic stabilization energy, significantly influences a molecule's structure and reactivity. saskoer.capressbooks.pub The governing principle for aromaticity is Hückel's rule, which states that an aromatic system must have [4n+2] π-electrons, where n is a non-negative integer. byjus.com

This compound contains two benzene rings, both of which are classic examples of aromatic systems. Each ring is cyclic, planar, has a p-orbital on every carbon, and contains 6 π-electrons (satisfying Hückel's rule for n=1). schoolwires.net This aromatic character confers considerable stability to the molecule. pressbooks.pub The heat of hydrogenation of benzene, for example, is significantly lower than what would be expected for a hypothetical "cyclohexatriene," with the difference in energy being the resonance stabilization energy (approximately 152 kJ/mol). pressbooks.pub

Table 2: Hückel's Rule for Aromaticity

| n | Number of π-electrons (4n+2) | Aromaticity |

| 0 | 2 | Aromatic |

| 1 | 6 | Aromatic |

| 2 | 10 | Aromatic |

| 3 | 14 | Aromatic |

| This rule is a fundamental criterion for determining the aromatic character of cyclic conjugated systems. saskoer.cabyjus.com |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure (conformation) and the non-covalent interactions between molecules are critical for understanding the properties of a compound in the solid state. The structure of a molecule is often a balance between intramolecular forces that favor a specific conformation and intermolecular forces that drive crystal packing. nih.gov

For this compound, a key flexible point is the ester linkage (-COO-), which allows for rotation of the two phenyl rings relative to each other. Computational conformational analysis can identify the most stable arrangement by calculating the energy of different rotational isomers (rotamers). In similar aromatic ester and amide compounds, planar conformations are often stabilized by intramolecular interactions, such as weak C-H···O hydrogen bonds. mdpi.com

In the solid state, molecules of this compound would arrange themselves to maximize attractive intermolecular interactions. These can include:

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by van der Waals forces. mdpi.com

Hydrogen Bonds: While lacking strong hydrogen bond donors like O-H or N-H, the molecule can form weaker C-H···O hydrogen bonds, where a C-H bond from one molecule interacts with an oxygen atom (from the formyl or ester group) of a neighboring molecule. mdpi.com

Halogen Bonding: The iodine atom can act as a Lewis acidic center, interacting with an electron-rich atom like oxygen on an adjacent molecule.

Computational tools like Hirshfeld surface analysis are used to visualize and quantify these intermolecular contacts. conicet.gov.armdpi.com This method maps the different types of close contacts on the molecular surface, providing a "fingerprint" of the crystal packing. mdpi.com Furthermore, interaction energy calculations can be performed to determine the strength of these non-covalent bonds, revealing which interactions are most important for stabilizing the crystal structure. conicet.gov.arresearchgate.net

Table 3: Common Intermolecular Interactions in Aromatic Compounds

| Interaction Type | Description |

| π-π Stacking | Attractive, non-covalent interaction between the electron clouds of aromatic rings. mdpi.com |

| C-H···O Hydrogen Bond | A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. mdpi.com |

| C-H···π Interaction | An interaction where a C-H bond points towards the face of an aromatic ring. mdpi.com |

| Halogen Bond | A non-covalent interaction involving a halogen atom as an electrophilic species. |

| These interactions govern the supramolecular assembly and crystal packing of molecular solids. |

Advanced Applications and Research Directions

Role as an Advanced Organic Synthesis Building Block

The distinct reactivity of its two functional groups allows for sequential and site-selective reactions, making 4-Formylphenyl 3-iodobenzoate (B1234465) a valuable precursor for a wide range of complex organic molecules.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The aldehyde group in 4-Formylphenyl 3-iodobenzoate can readily participate in condensation reactions with various nucleophiles to form the core of many heterocyclic systems. For instance, it can react with amines, hydrazines, and hydroxylamines to yield imines, hydrazones, and oximes, which are key intermediates for the synthesis of nitrogen-containing heterocycles like pyridines, pyrazoles, and isoxazoles. scribd.com

Furthermore, the carbon-iodine bond provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of substituents or the formation of new rings. The presence of the hypervalent iodine(III) reagent capabilities in similar molecules suggests its potential role in the de novo synthesis of diverse heterocyclic compounds. chim.it For example, intramolecular cyclization reactions involving the iodo-group and a suitably positioned nucleophile, introduced via the formyl group, could lead to the formation of fused heterocyclic systems. The synthesis of various heterocyclic compounds often involves the use of such bifunctional precursors. tcichemicals.comresearchgate.net

Porphyrins and related macrocycles are crucial in various fields, from catalysis to photodynamic therapy, due to their unique electronic and photophysical properties. mdpi.com The synthesis of meso-substituted porphyrins often involves the acid-catalyzed condensation of pyrrole (B145914) with an aldehyde. cmu.edursc.org In this context, this compound can serve as a key building block to introduce a specific functional group at the meso-position of the porphyrin ring.

The general strategy for creating such complex porphyrins involves the reaction of dipyrromethanes with aldehydes, followed by oxidation. cmu.edu By using this compound as the aldehyde component, a porphyrin with a pending 3-iodobenzoylphenyl group can be synthesized. The iodine atom on this peripheral group can then be further functionalized using cross-coupling reactions to attach other molecular fragments, leading to the construction of highly elaborate and functional porphyrin-based architectures. This approach allows for the creation of porphyrin arrays and other complex supramolecular structures. researchgate.netnih.gov The synthesis of meso-tetrakis(4-formylphenyl)porphyrin from related starting materials highlights the utility of formyl-functionalized aromatics in this area. researchgate.net

Precursors for Heterocyclic Systems

Contributions to Materials Science

The ability of this compound to participate in both polymerization and molecular self-assembly processes makes it a promising candidate for the development of novel functional materials.

Functional polymers, which have specific chemical groups incorporated into their structure, are of great interest for a wide range of applications, including drug delivery, sensors, and catalysis. rsc.orgseimichemical.co.jpfrontiersin.org The bifunctional nature of this compound makes it an attractive monomer for the synthesis of such polymers. researchgate.net

The aldehyde group can be converted into a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, through standard organic transformations. Alternatively, the aldehyde can be used in condensation polymerizations. The iodo-group, on the other hand, can serve as a site for post-polymerization modification, allowing for the introduction of various functional groups along the polymer chain. This approach provides a high degree of control over the final properties of the material. Techniques like Atom Transfer Radical Polymerization (ATRP) often utilize functional initiators and monomers to create well-defined polymer architectures.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Role of this compound | Resulting Polymer Type |

| Condensation Polymerization | Monomer with aldehyde functionality | Polyester, Polyimine, etc. |

| Ring-Opening Polymerization | Functional monomer after modification | Functional biodegradable polymer |

| Atom Transfer Radical Polymerization (ATRP) | Functional initiator or monomer | Well-defined functional polymer |

This table is based on established polymerization methodologies and the known reactivity of the functional groups in this compound.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising materials for gas storage, separation, and catalysis. mdpi.com The synthesis of COFs typically involves the condensation of multitopic building blocks, or "linkers," to form a periodic network. Aldehyde-functionalized molecules are common linkers in the synthesis of imine-linked COFs, which are known for their good chemical stability.

This compound, with its aldehyde group, can act as a monotopic linker, or more likely, be derivatized to a multitopic linker for COF synthesis. The presence of the iodo-substituent offers a site for post-synthetic modification of the COF, allowing for the introduction of catalytic sites or other functional groups. The incorporation of such functionalized linkers can be used to tune the electronic properties and pore environment of the COF. rsc.org

Furthermore, π-conjugated COFs are being extensively investigated as heterogeneous photocatalysts for various organic transformations and for energy applications like CO2 reduction and hydrogen production. rsc.orgmdpi.comresearchgate.netnih.gov The extended π-systems within COFs facilitate light harvesting and charge separation. By incorporating building blocks like this compound, it may be possible to design COFs with tailored photophysical properties for specific photocatalytic applications. chemrxiv.orgnih.gov

Table 2: Potential Role of this compound in COF Synthesis

| COF Application | Function of this compound Derivative | Potential Advantage |

| Gas Storage/Separation | Structural linker | Tunable pore size and functionality |

| Heterogeneous Catalysis | Linker with modifiable iodo-group | Introduction of catalytic sites |

| Photocatalysis | Component of a π-conjugated framework | Tailored light-harvesting and electronic properties |

This table illustrates the potential applications based on the known chemistry of COF synthesis and the functional groups of the compound.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govnih.govrsc.org This property is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. mdpi.com The AIE effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. nih.gov

Molecules with twisted, non-planar structures are often good candidates for AIEgens. While this compound itself is unlikely to be an AIEgen, it can serve as a key building block for the synthesis of more complex molecules with AIE properties. By using the formyl and iodo groups to attach bulky, sterically hindering groups, it is possible to create molecules with twisted conformations that are prone to AIE. For example, the aldehyde can be used to synthesize Schiff bases or other extended π-systems, while the iodo-group can be used in cross-coupling reactions to introduce large aromatic substituents. The resulting steric hindrance would prevent close π-π stacking in the solid state and restrict intramolecular rotations, potentially leading to strong AIE. pku.edu.cn

Components in Covalent Organic Frameworks (COFs) and Photocatalysis

Enabling Reagent in Medicinal Chemistry Research (Synthetic Utility)

The strategic importance of this compound in medicinal chemistry stems from its nature as a bifunctional scaffold. It possesses two key reactive sites: an aldehyde (formyl) group and an iodine atom on separate phenyl rings connected by an ester linkage. This distinct arrangement allows for sequential or orthogonal chemical modifications, making it a valuable building block in the synthesis of complex molecules with potential therapeutic applications. framochem.comvandemark.com The aldehyde group serves as a versatile handle for forming carbon-nitrogen bonds or participating in condensation reactions, while the carbon-iodine bond is a prime site for carbon-carbon or carbon-heteroatom bond formation, typically through metal-catalyzed cross-coupling reactions. gla.ac.ukrsc.org

Synthetic Intermediate for Pharmaceutical Lead Compound Design

In the design and synthesis of pharmaceutical lead compounds, this compound serves as a crucial intermediate, providing a reliable framework for constructing complex molecular architectures. Its utility is particularly evident in the development of enzyme inhibitors, where precise molecular recognition is key to therapeutic efficacy.

The 3-iodobenzoate moiety is a well-established precursor for the nicotinamide-binding pocket fragment of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with specific DNA repair defects. ekb.egnih.gov The iodine atom can be readily replaced using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to introduce various cyclic or acyclic functionalities that are essential for binding to the PARP enzyme. ekb.egacs.org

Simultaneously, the 4-formylphenyl group offers a reactive site for diversification. The aldehyde functionality is commonly employed in reductive amination reactions to introduce a wide array of amines, building out different vectors of the molecule to explore structure-activity relationships. acs.org This approach was utilized in the synthesis of inhibitors for LIM kinase (LIMK), a target in neurological disorders like Fragile X syndrome. acs.org In these syntheses, formyl-bearing precursors undergo reductive amination to connect different parts of the final inhibitor. acs.org This dual reactivity makes the compound a powerful tool for generating libraries of related compounds for lead optimization.

| Functional Group | Synthetic Application | Target Class Example | Relevant Reaction Type |

|---|---|---|---|

| 3-Iodobenzoate | Serves as a precursor to the nicotinamide-binding pharmacophore. | PARP Inhibitors ekb.egnih.gov | Palladium-Catalyzed Cross-Coupling acs.org |

| 4-Formylphenyl | Enables introduction of diverse substituents and building of molecular complexity. | LIMK Inhibitors acs.org | Reductive Amination acs.org |

Precursors for Imaging Agent Development (e.g., Radiotracers)

The development of molecular imaging agents, particularly for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), relies on the incorporation of specific radionuclides into biologically active molecules. The chemical structure of this compound makes it an ideal precursor for the synthesis of such radiotracers. gla.ac.ukuni-koeln.de

The aryl iodide moiety is a key feature for radiolabeling. gla.ac.uk It can be used in two primary ways:

Direct Radioiodination: The stable iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) to create SPECT or PET imaging agents. This halogen exchange is a common strategy for labeling molecules targeting various biological processes. gla.ac.uk

Precursor for Radiofluorination: The carbon-iodine bond can be used to synthesize diaryliodonium salt precursors. uni-koeln.descispace.com These salts are highly effective substrates for nucleophilic radiofluorination, allowing the introduction of fluorine-18 (B77423) (¹⁸F), the most widely used radionuclide for PET imaging due to its favorable decay characteristics. gla.ac.uk The synthesis of radiolabeled benzaldehydes, such as meta-[¹⁸F]fluorobenzaldehyde, has been successfully achieved using this iodonium (B1229267) salt strategy. scispace.com

The aldehyde group remains available for subsequent conjugation to a targeting vector, such as a peptide or a small molecule inhibitor, after the radiolabeling step. This modular approach is highly advantageous in the development of novel imaging agents. researchgate.net For instance, PARP inhibitors have been labeled with radioisotopes to visualize tumor expression of the PARP enzyme in vivo. researchgate.net

| Structural Feature | Application in Radiotracer Synthesis | Radionuclide Example | Imaging Modality |

|---|---|---|---|

| Aryl Iodide | Direct labeling via halogen exchange. | Iodine-123 (¹²³I) gla.ac.uk | SPECT |

| Aryl Iodide | Precursor to diaryliodonium salt for subsequent radiofluorination. uni-koeln.descispace.com | Fluorine-18 (¹⁸F) gla.ac.ukscispace.com | PET |

Methodologies for Biologically Active Substance Synthesis

Beyond specific drug targets, this compound is instrumental in advancing general synthetic methodologies for creating biologically active substances. Its bifunctional nature allows it to be a linchpin in multi-step synthetic sequences, enabling the construction of complex and diverse chemical libraries. mdpi.com

The primary synthetic transformations enabled by this reagent are:

Palladium-Catalyzed Cross-Coupling: The C(sp²)-I bond is highly reactive in a variety of palladium-catalyzed reactions, including the Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation) couplings. gla.ac.ukacs.org These reactions are foundational in modern medicinal chemistry for assembling the biaryl and heteroaryl structures prevalent in many drugs. beilstein-journals.org The use of an aryl iodide precursor is often favored for its high reactivity compared to the corresponding bromides or chlorides. gla.ac.uk

Aldehyde Chemistry: The formyl group is a gateway to numerous chemical transformations. It readily participates in Wittig reactions to form alkenes, Henry reactions to form nitro-alcohols, and condensation reactions with amines or hydrazines to form imines or hydrazones, which can be further cyclized to generate heterocyclic scaffolds. mdpi.com For example, formylphenyl precursors have been used to synthesize complex heterocyclic systems like indolo[3,2-b]carbazoles, which possess interesting biological activities. mdpi.com

This combination of a stable, reactive coupling handle (iodine) and a versatile functional group for derivatization (aldehyde) in a single molecule allows synthetic chemists to efficiently build molecular complexity and rapidly access novel chemical space in the search for new bioactive compounds. researchgate.netescholarship.org

| Functional Group | Key Reaction Methodology | Bond Formed | Significance |

|---|---|---|---|

| Iodine | Suzuki-Miyaura Coupling gla.ac.uk | Carbon-Carbon | Construction of biaryl backbones. |

| Iodine | Buchwald-Hartwig Amination | Carbon-Nitrogen | Synthesis of arylamines and N-heterocycles. |

| Aldehyde (Formyl) | Reductive Amination acs.org | Carbon-Nitrogen | Introduction of diverse amine substituents. |

| Aldehyde (Formyl) | Condensation/Cyclization mdpi.com | C-N, C-C | Formation of heterocyclic ring systems. |

Conclusion and Future Perspectives

Summary of Key Research Findings

4-Formylphenyl 3-iodobenzoate (B1234465) has been identified in chemical literature primarily as a bifunctional building block in organic synthesis. Its structure is notable for the presence of two distinct reactive sites: an aldehyde (formyl group) on one phenyl ring and an iodine atom on the other. This arrangement allows for selective and sequential chemical modifications.

The key research findings revolve around its utility in constructing more complex molecular architectures. The iodo-substituent serves as a classical handle for transition-metal-catalyzed cross-coupling reactions. acs.org For instance, aryl iodides are common substrates in palladium-catalyzed reactions such as Sonogashira, Heck, and Suzuki couplings, which are fundamental for creating carbon-carbon bonds. researchgate.netnih.gov These reactions are crucial for synthesizing a wide array of organic molecules, from pharmaceuticals to materials for electronics. The formyl group, on the other hand, is a versatile functional group that can participate in various transformations, including the formation of imines (Schiff bases) and subsequent cyclizations, or oxidation and reduction to carboxylic acids and alcohols, respectively. rsc.orggoogle.com

Some studies have utilized similar structures, such as (3-formylphenyl) iodonium (B1229267) salts and 4-formylphenyl benzoates, as precursors in multi-step syntheses, highlighting the strategic importance of having formyl and iodo-phenyl moieties in a single molecule. rsc.orgrsc.orgsioc-journal.cn This strategic placement allows for the synthesis of complex, non-symmetrical molecules that would be challenging to prepare otherwise. For example, related structures are used in the synthesis of covalent organic frameworks (COFs), where the functional groups act as linkers to build porous, crystalline materials for applications in photocatalysis and electronics. rsc.orgchemrxiv.org

Unresolved Challenges and Open Questions

Despite its utility, significant research questions regarding 4-formylphenyl 3-iodobenzoate remain. A primary challenge is the development of more efficient and sustainable synthetic routes for its preparation and subsequent use. reddit.com Many cross-coupling reactions that utilize aryl iodides still depend on expensive and often toxic heavy metal catalysts like palladium, and the development of protocols using more earth-abundant metals is an ongoing effort. rsc.org

A significant unresolved question is the full extent of the compound's reactivity and the electronic interplay between the electron-withdrawing formyl group and the iodo-substituent. A deeper understanding of its electronic structure could lead to the discovery of novel reactivity and applications that have not yet been explored. umn.edu

Furthermore, the potential biological activity of this compound itself is largely uninvestigated. While it serves as a building block for molecules that may have pharmaceutical applications, its own profile as a potential bioactive agent remains an open question. researchgate.netgoogle.com Addressing these gaps could expand the compound's utility beyond its current role as a synthetic intermediate.

Emerging Trends in the Synthesis and Application of Aryl Iodobenzoates

The broader field of aryl iodobenzoate chemistry is experiencing several dynamic trends. A major focus is on "green chemistry," which aims to make synthesis more environmentally benign. escholarship.org This includes the increasing use of photocatalysis, where visible light is used to drive chemical reactions, often under mild conditions. sioc-journal.cnchemrxiv.orgwiley.com Such methods are being applied to C-H functionalization and cross-coupling reactions, reducing the reliance on harsh reagents and high temperatures.

In terms of applications, aryl iodobenzoates are increasingly used as precursors for advanced materials. Their role in creating precisely functionalized monomers for covalent organic frameworks (COFs) and other polymers is a rapidly growing area. rsc.org These materials have potential applications in gas storage, catalysis, and organic electronics.

Another emerging trend is the use of aryl iodides in the synthesis of hypervalent iodine reagents. mdpi.com These compounds are valuable as mild and selective oxidizing agents in a wide range of organic transformations, offering an alternative to traditional metal-based oxidants. sioc-journal.cn Additionally, novel coupling reactions, such as photocatalytic borylation to form organoboron compounds, are expanding the synthetic toolbox available for aryl iodides. uchicago.edusioc-journal.cn

Potential for Interdisciplinary Research

The unique characteristics of this compound make it a prime candidate for interdisciplinary research.

Chemistry and Materials Science: Collaborative efforts between synthetic organic chemists and materials scientists are essential to fully exploit this compound's potential. Chemists can design and synthesize novel derivatives, while materials scientists can fabricate and test them in advanced devices like organic light-emitting diodes (OLEDs) or sensors. aist.go.jp

Experimental and Computational Chemistry: A partnership between experimental and computational chemists could provide deeper insights into the compound's electronic properties and reaction mechanisms. umn.edu Theoretical modeling can predict reactivity, guide experimental design, and help explain unexpected outcomes, accelerating the discovery of new applications.

Chemistry and Life Sciences: Exploring the potential bioactivity of this compound and its derivatives requires collaboration with biochemists, pharmacologists, and medicinal chemists. wisconsin.eduugent.be Such interdisciplinary projects could screen the compound for therapeutic potential against various diseases, potentially leading to new drug discovery programs. google.com

This collaborative approach is crucial for translating fundamental chemical knowledge into practical solutions and innovative technologies. oatext.com

Q & A

Basic Research Question

- 1H/13C NMR : Identify the formyl proton (δ ~10 ppm in 1H NMR) and iodine-induced deshielding effects in aromatic regions. The ester carbonyl signal appears at δ ~165–170 ppm in 13C NMR .

- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and formyl (C=O stretch ~1700 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ for C14H9IO3: 352.96 g/mol).

Resolving Contradictions : Cross-validate with X-ray crystallography (if crystalline) or compare with computational predictions (DFT) for bond lengths and angles .

How does the electronic nature of the 3-iodo substituent influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The iodine atom acts as an excellent leaving group in Pd-catalyzed reactions due to its moderate electronegativity and polarizability. For example:

- Suzuki-Miyaura Coupling : The iodo group undergoes oxidative addition with Pd(0) to form aryl-Pd intermediates, enabling coupling with boronic acids .

- SNAr Reactions : Electron-withdrawing ester groups activate the aromatic ring for nucleophilic substitution, though steric hindrance from the formyl group may require optimized ligands (e.g., acridine-based ligands) .

Comparative Reactivity : Iodine exhibits faster oxidative addition compared to bromine or chlorine in Pd systems, but side reactions (e.g., protodeiodination) must be suppressed using additives like silver salts .

What computational methods are employed to predict the reactivity of this compound in complex reaction systems?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate transition states for oxidative addition (e.g., Pd(0) → Pd(II)) and evaluate energy barriers for competing pathways (e.g., Pd(IV) vs. SN2 mechanisms) .

- Molecular Dynamics (MD) : Simulate solvation effects and steric interactions in cross-coupling reactions involving bulky ligands .

Validation : Compare computed NMR chemical shifts (GIAO method) and IR frequencies with experimental data to refine computational models .

How can this compound be utilized in the design of covalent organic frameworks (COFs)?

Advanced Research Question

The compound’s formyl and ester functional groups enable its use as a building block in COF synthesis:

- Condensation Reactions : React the formyl group with amines (e.g., hydrazines) to form imine-linked COFs, as demonstrated in analogous systems using benzaldehyde derivatives .

- Post-Synthetic Modification : The iodine substituent allows for post-assembly functionalization via cross-coupling, introducing tailored porosity or electronic properties .

Structural Insights : Powder X-ray diffraction (PXRD) and BET surface area analysis (e.g., 700–1600 m²/g for COF-5 analogs) confirm crystallinity and porosity .

How should researchers handle discrepancies in crystallographic data when determining the structure of derivatives of this compound?

Basic Research Question

- Polymorphism Checks : Compare experimental PXRD patterns with simulated data from single-crystal structures to identify polymorphic forms .

- Refinement Protocols : Use software like SHELXL to adjust thermal parameters and occupancy rates, especially for disordered iodine atoms .

- Cross-Validation : Validate bond distances and angles against DFT-optimized geometries to resolve ambiguities .

What are the best practices for optimizing reaction conditions to minimize side reactions when synthesizing this compound?

Advanced Research Question

- Temperature Control : Lower temperatures (0–5°C) reduce ester hydrolysis during synthesis .

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3)4 vs. Pd(acac)2) and ligands (e.g., SPhos, Xantphos) to suppress protodeiodination .

- Additives : Use molecular sieves to scavenge water in esterification reactions or silver carbonate to trap iodide byproducts in cross-coupling .

How does the presence of the formyl group affect subsequent chemical modifications of this compound?

Advanced Research Question

The formyl group enables diverse derivatization:

- Hydrazone Formation : React with hydrazines to generate hydrazone-linked conjugates for antimicrobial studies, as shown in 4-formylphenyl pyrazole systems .

- Reduction : Convert the formyl group to a hydroxymethyl group using NaBH4, enhancing solubility for biological assays .

Steric Considerations : The ortho-iodine substituent may hinder nucleophilic attack on the formyl group; computational modeling (DFT) can predict optimal reaction trajectories .

What are the stability and storage recommendations for this compound?

Basic Research Question

- Storage : Protect from light and moisture by storing in amber vials under inert gas (N2/Ar) at –20°C .

- Decomposition Risks : Avoid strong oxidizers (e.g., peroxides) to prevent iodobenzene formation. Monitor purity via TLC or HPLC before use .

What analytical strategies address conflicting solubility data for this compound in different solvent systems?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.